molecular formula C18H12BrN3O2S B2588592 N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-57-1

N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2588592
CAS No.: 690251-57-1
M. Wt: 414.28
InChI Key: JIOQSIOFGSLZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide features a fused heterocyclic core comprising pyridine, thiophene, and pyrimidine rings.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O2S/c1-10-8-11(5-6-13(10)19)20-16(23)14-9-12-17(25-14)21-15-4-2-3-7-22(15)18(12)24/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOQSIOFGSLZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines. This compound exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Pyrido-Thieno Core : This process generally requires cyclization reactions under acidic or basic conditions.
  • Amidation : The brominated intermediate is coupled with the appropriate amine to form the carboxamide linkage.

Biological Activity

This compound has been investigated for various biological activities:

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, it has shown promising results in inhibiting Aurora-A kinase, a target in cancer therapy. In vitro studies have demonstrated its ability to reduce cell viability in several cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities . It interacts with enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. By inhibiting DHFR, the compound may reduce the availability of tetrahydrofolate necessary for pyrimidine synthesis .

The mechanism of action for this compound involves binding to specific molecular targets within cells:

  • Kinase Inhibition : The compound selectively binds to and inhibits various kinases involved in cell signaling pathways that regulate cell division and survival.
  • Interaction with DHFR : By blocking DHFR activity, it disrupts folate metabolism and subsequently impairs DNA synthesis .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antitumor Efficacy Study : A study evaluating the antitumor efficacy of this compound demonstrated a significant reduction in tumor growth in xenograft models when treated with varying doses of the compound .
  • Enzyme Binding Studies : Research focused on the binding affinity of the compound to DHFR revealed a competitive inhibition mechanism with a calculated IC50 value indicating strong binding affinity .

Comparative Analysis

The unique structural features of this compound can be compared with similar compounds in terms of biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundPyrido-thieno core with brominated phenylAnticancer and enzyme inhibition
Other Pyrido DerivativesVarying substitutions on pyrido coreVariable anticancer activities

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Its structure allows it to interact with specific molecular targets involved in cancer proliferation and survival. Research indicates that compounds with similar pyrido[1,2-a]pyrimidine cores are effective against various cancers, including melanoma and breast cancer. For instance, studies have highlighted the importance of the pyrido core in enhancing the binding affinity to targets such as phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) .

Enzyme Inhibition

N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has been identified as a potential inhibitor of specific kinases involved in inflammatory processes and cancer progression. The mechanism of action typically involves competitive inhibition at the active sites of these enzymes, which can lead to reduced cell proliferation and survival .

Binding Affinity Studies

Studies have focused on the binding interactions between this compound and various biological receptors or enzymes. Understanding these interactions is crucial for optimizing its biological activity. For example, research into its affinity for certain kinases has revealed insights into its potential use as a therapeutic agent for inflammatory diseases and cancers .

Mechanistic Insights

The compound's mechanism of action often involves interference with critical signaling pathways within cells, particularly those related to cell growth and apoptosis. This interference can be beneficial in treating diseases characterized by uncontrolled cell growth, such as cancer .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Attributes
This compoundPyrido core fused with thieno structurePotential anticancer properties
N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamideSimilar core with different substitutionEnhanced enzyme inhibition
N-(4-bromo-3-methylphenyl)-pyrazine-2-carboxamideDifferent heterocyclic coreDistinct biological properties

Clinical Trials

Several clinical trials have been initiated to evaluate the efficacy of compounds within this chemical class against various malignancies. For instance, a trial investigating the effects of pyrido[1,2-a]pyrimidine derivatives on glioblastoma has shown encouraging preliminary results regarding tumor reduction .

Laboratory Studies

Laboratory studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines when tested in vitro. These studies typically involve assessing cell viability following treatment with varying concentrations of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent-driven differences are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituent Molecular Weight Key Features
Target Compound C₁₈H₁₂BrN₃O₂S 4-bromo-3-methylphenyl 414.28 Bromo (halogen bonding), methyl (hydrophobicity)
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₆H₁₀N₄O₂S 3-pyridinyl 322.34 Pyridine ring (H-bonding potential, polar interactions)
N-[2-(Methylthio)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide C₁₈H₁₃N₃O₂S₂ 2-(methylthio)phenyl 367.45 Thioether (electron-rich, metabolic stability concerns)
(E)-1-(4-Bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one C₁₉H₁₄BrO 4-bromophenyl 345.22 Bromo-substituted chalcone (UV activity, planar structure)

Key Observations :

  • Halogen vs. Heteroaromatic Substituents : The bromo group in the target compound may enhance halogen bonding with biomolecular targets compared to the 3-pyridinyl group in , which relies on π-π stacking or hydrogen bonding .
  • Electronic Properties : The thioether in introduces electron density, which may alter redox stability or metabolic pathways compared to the electron-withdrawing bromo group .

Physical Properties :

  • Melting Points : Brominated analogs (e.g., (E)-1-(4-Bromophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one in ) exhibit higher melting points (~200–250°C) due to stronger van der Waals forces, suggesting the target compound may follow this trend .
  • Solubility : The 4-bromo-3-methylphenyl group likely reduces aqueous solubility compared to the pyridinyl analog (), which benefits from polar nitrogen atoms .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Condensation of aminohydroxamates with methyl trimethoxyacetate to form the pyrimidine core .
  • Step 2 : Cyclization with thiophene derivatives to construct the thieno[2,3-d]pyrimidine scaffold .
  • Step 3 : Introduction of the 4-bromo-3-methylphenyl group via carboxamide coupling using reagents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol yield high-purity product (>95%) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What initial biological screening methods are employed?

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield?

  • Design of Experiments (DOE) : Vary catalysts (e.g., Pd(OAc)₂ for Suzuki coupling), solvents (DMF vs. THF), and temperatures .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How to resolve conflicting bioactivity data between studies?

  • Assay Comparison : Validate protocols (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa) .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., 4-oxo vs. 4-thioxo variants) to identify critical functional groups .

Q. What computational approaches aid in target identification?

  • Molecular Docking : AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR, CDK2) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (10 ns trajectories, AMBER force field) .

Q. How to analyze stability under varying storage conditions?

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Degradant Identification : LC-MS/MS to detect hydrolysis products (e.g., cleavage of the carboxamide group) .

Q. What mechanistic studies elucidate bioactivity?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified kinase domains .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How to troubleshoot low yields in the final coupling step?

  • Catalyst Screening : Test Pd-based vs. Cu-mediated Ullmann coupling .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h at 120°C .

Q. What analytical methods quantify trace impurities?

  • LC-MS/MS : Detect impurities <0.1% using a Q-TOF mass spectrometer .
  • GC-MS Headspace Analysis : Identify volatile by-products (e.g., residual solvents) .

Q. What safety protocols are critical for handling hazardous intermediates?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for reactions involving brominated aromatics .

Q. How to integrate cross-disciplinary approaches for enhanced research?

  • Crystallography + Modeling : Validate MD-predicted conformations with X-ray data .
  • Pharmacology + Organic Chemistry : Synthesize fluorinated analogs (e.g., CF₃ substitution) to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.